molecular formula C5H10OS2 B1361079 Bis(ethylsulfanyl)methanone CAS No. 623-80-3

Bis(ethylsulfanyl)methanone

Cat. No. B1361079
CAS RN: 623-80-3
M. Wt: 150.3 g/mol
InChI Key: MBUCFVKJCBBWRI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “Bis(ethylsulfanyl)methanone” involves the sulfur atoms forming a bond with the carbon atom of the methanone group . Further analysis could be performed using techniques like X-ray diffraction .


Chemical Reactions Analysis

While specific chemical reactions involving “Bis(ethylsulfanyl)methanone” are not available, related compounds such as bis(benzimidazole) complexes have been studied for their reactivity . For instance, a fluorescent probe based on bis(1H-benzimidazol-2-yl)-methanone was reported for the rapid detection of phosgene .

Scientific Research Applications

  • Synthesis and Physical Characterization :Bis(ethylsulfanyl)methanone and its derivatives have been synthesized and structurally characterized using various techniques like NMR, IR, and Mass spectra. These derivatives show interesting physical properties, making them relevant in material science and chemistry research (Jalbout et al., 2006).

  • Antibacterial and Antifungal Activities :Some derivatives of Bis(ethylsulfanyl)methanone exhibit significant antibacterial and antifungal activities. This makes them potential candidates for the development of new antimicrobial agents (Jalbout et al., 2006).

  • Antioxidant Properties :Certain bromophenols derived from bis(ethylsulfanyl)methanone show effective antioxidant power. They have been tested in various assays and compared with standard antioxidant compounds, showcasing their potential in oxidative stress-related research (Balaydın et al., 2010).

  • Thermally Activated Fluorescent Emitters :Derivatives like Bis(4-(9′-phenyl-9H,9′H-[3,3′-bicarbazol]-9-yl)phenyl)methanone have been used as thermally activated delayed fluorescent (TADF) emitters. They show high efficiency and potential for application in blue light-emitting devices (Kim et al., 2016).

  • Catalysis and Chemical Reactions :Bis(ethylsulfanyl)methanone derivatives have been used as catalysts or intermediates in various chemical reactions, demonstrating their versatility in organic synthesis and catalysis (Müller et al., 2015).

  • Photochemical Studies :The photochemical behavior of certain bis(ethylsulfanyl)methanone derivatives has been investigated, contributing to the understanding of their reactivity and potential applications in photochemistry (Izuoka et al., 1988).

  • Material Science and Electronics :Bis(ethylsulfanyl)methanone compounds have been used in the design and synthesis of materials like hyperbranched polyimide for memory devices, showcasing their utility in the field of materials science and electronic applications (Tan et al., 2017).

  • Stability Studies in Molecular Crystals :Studies on the heat capacity and phase behavior of bis(ethylsulfanyl)methanone derivatives provide insights into the stability and thermal properties of molecular crystals (Saito et al., 1998).

properties

IUPAC Name

bis(ethylsulfanyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10OS2/c1-3-7-5(6)8-4-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUCFVKJCBBWRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(=O)SCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50211366
Record name S,S-diethyl carbamodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50211366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S,S-Diethyl carbamodithioate

CAS RN

623-80-3
Record name S,S-diethyl carbamodithioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S,S-diethyl carbamodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50211366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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